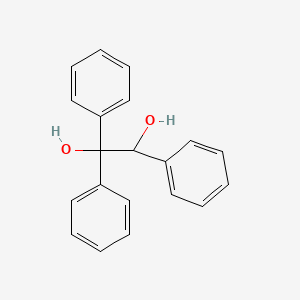
1,1,2-Triphenylethane-1,2-diol
Vue d'ensemble
Description
1,1,2-Triphenylethane-1,2-diol is an organic compound with the molecular formula C20H18O2. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is known for its applications in various fields, including pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2-Triphenylethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of benzophenone with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include:
Solvent: Ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Benzophenone, phenylmagnesium bromide, water
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Triphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or quinones.
Reduction: Can be reduced to form alcohols or hydrocarbons.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of triphenylethane.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1,1,2-Triphenylethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and as a precursor for various organic compounds.
Mécanisme D'action
The mechanism of action of 1,1,2-Triphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form host-guest complexes, which can influence the activity of the target molecules. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
1,1,2-Triphenylethane-1,2-diol can be compared with other similar compounds such as:
1,1,2-Triphenylethane: Lacks the hydroxyl groups present in this compound, making it less reactive in certain chemical reactions.
1,1,2,2-Tetraphenylethane-1,2-diol: Contains an additional phenyl group, which can influence its chemical properties and reactivity.
Benzopinacol: A related diol with different stereochemistry and reactivity.
The uniqueness of this compound lies in its chiral nature and its ability to form enantiomerically pure compounds, which are valuable in asymmetric synthesis and pharmaceutical applications.
Propriétés
IUPAC Name |
1,1,2-triphenylethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVWUZJOQHWMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306035 | |
| Record name | 1,1,2-Triphenyl-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6296-95-3 | |
| Record name | 1,1,2-Triphenyl-1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6296-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediol, 1,1,2-triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17490 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,2-Triphenyl-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


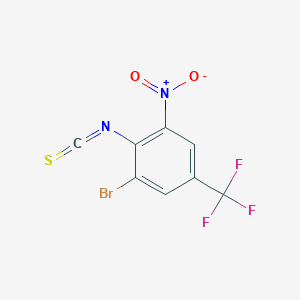
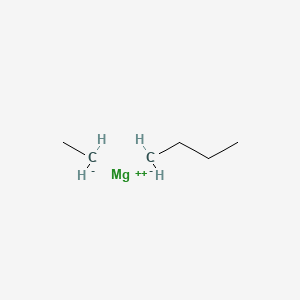
![(E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt](/img/structure/B13392704.png)
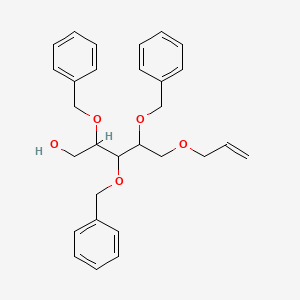
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
![[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13392712.png)
![Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13392722.png)
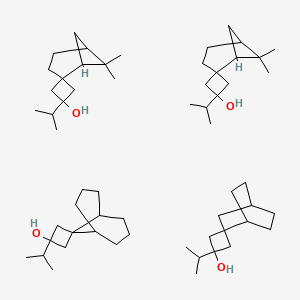
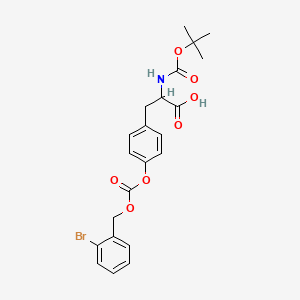
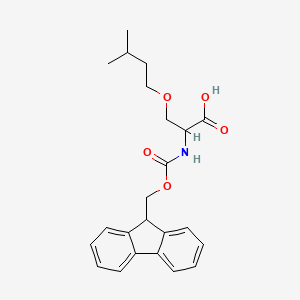
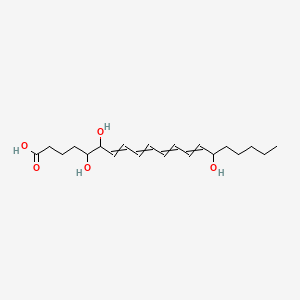
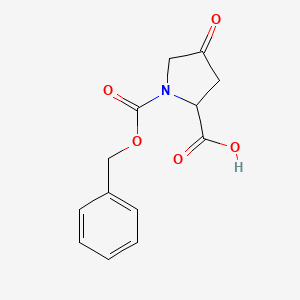
![2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid](/img/structure/B13392755.png)
![Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13392765.png)
